molecular formula C13H17NO2 B1310270 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-44-6

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B1310270
CAS No.: 879047-44-6
M. Wt: 219.28 g/mol
InChI Key: LNRKGHTUBSKKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is used extensively in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring in its structure allows it to fit into binding sites of proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can be compared with other compounds containing the pyrrolidine ring, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRKGHTUBSKKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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